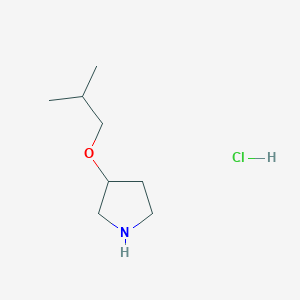

3-(2-Methylpropoxy)pyrrolidine hydrochloride

描述

属性

IUPAC Name |

3-(2-methylpropoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVXGCMGRGHRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-methylpropyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The compound is typically produced in batch reactors, followed by purification steps such as crystallization or distillation to obtain the desired product .

化学反应分析

Types of Reactions

3-(2-Methylpropoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学研究应用

Medicinal Chemistry

3-(2-Methylpropoxy)pyrrolidine hydrochloride has been explored for its potential therapeutic applications:

- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could lead to implications in treating mood disorders and neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.

Synthetic Organic Chemistry

The synthesis of this compound can be achieved through various methods, often involving the use of specific catalysts and solvents to optimize yield and purity. For example:

- Catalytic Reactions : Utilizing palladium-based catalysts has been shown to enhance the efficiency of the synthesis process, allowing for cleaner reactions with fewer by-products.

- Solvent Selection : The choice of solvent plays a crucial role in the reaction kinetics and overall yield. Polar aprotic solvents are commonly preferred for their ability to solvate reactants effectively while minimizing side reactions.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, with mechanisms involving cell cycle arrest and apoptosis induction being identified.

Case Study 2: Neurotransmitter Interaction

Research conducted at a leading pharmacology institute examined the interaction of this compound with serotonin receptors. The findings indicated that this compound acted as a partial agonist at specific receptor subtypes, suggesting its potential utility in developing treatments for depression and anxiety disorders.

作用机制

The mechanism of action of 3-(2-Methylpropoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and hazard differences between 3-(2-methylpropoxy)pyrrolidine hydrochloride and analogous compounds:

Structural and Functional Differences

Ring System: The target compound and most analogs (e.g., bromophenoxy, nitrophenoxy derivatives) feature a pyrrolidine ring (5-membered). In contrast, 3-(2-methylphenoxy)piperidine hydrochloride contains a piperidine ring (6-membered), which alters conformational flexibility and may affect binding to biological targets .

Halogenated Substituents: Bromine and fluorine in analogs (e.g., 3-(2-bromophenoxy)-, 3-((2-fluorophenoxy)methyl)-) influence electronic properties and lipophilicity. Bromine’s larger size may enhance steric hindrance, while fluorine’s electronegativity improves metabolic resistance . Alkyl Chains: The isobutoxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability .

Hazard Profiles: The piperidine derivative (3-(2-methylphenoxy)piperidine HCl) exhibits severe hazards, including acute toxicity and skin corrosion, necessitating strict handling protocols (e.g., refrigeration, PPE) . In contrast, the target compound and nitrophenoxy analog lack explicit hazard classifications, suggesting milder toxicity .

Stability and Storage :

- Compounds with reactive groups (e.g., nitro) may require controlled storage to prevent decomposition, whereas the target compound and cyclopropylmethyl analog remain stable at room temperature .

生物活性

3-(2-Methylpropoxy)pyrrolidine hydrochloride is a pyrrolidine derivative with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique alkyl substitution pattern, which influences its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for harnessing its potential in treating various diseases.

- Molecular Formula : C₈H₁₈ClNO

- Molecular Weight : Approximately 179.69 g/mol

- Solubility : Soluble in water, exhibiting properties typical of secondary amines due to its cyclic structure.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiparasitic Properties : Pyrrolidine derivatives have been noted for their effectiveness against various parasitic infections, making them candidates for further development in antiparasitic therapies.

- Anticancer Potential : The compound may interact with specific molecular targets involved in cancer cell proliferation, potentially inhibiting tumor growth. This is particularly relevant for cancers associated with mutations in the Epidermal Growth Factor Receptor (EGFR) signaling pathway .

- Organ Protective Effects : There is evidence suggesting that this compound can provide protective effects on organs, which could be beneficial in the context of organ damage due to disease or injury.

The mechanism of action for this compound involves its interaction with various biomolecules, including receptors and enzymes. These interactions can modulate biological pathways, leading to physiological effects such as:

- Inhibition of cell proliferation in cancerous cells.

- Antimicrobial effects against specific pathogens.

- Modulation of immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperine | Basic piperidine structure | Antioxidant, anti-inflammatory |

| Biperiden | Contains an aromatic ring | Muscarinic receptor antagonist |

| Procyclidine | Anticholinergic agent | Used in Parkinson's disease treatment |

| 3-(2-Methylpropoxy)pyrrolidine HCl | Unique alkyl substitution pattern | Antiparasitic, anticancer potential |

Case Studies and Research Findings

- Anticancer Activity :

-

Antimicrobial Properties :

- Another research effort focused on evaluating the antimicrobial activity of pyrrolidine derivatives. The findings demonstrated that specific substitutions on the pyrrolidine ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

-

Organ Protection :

- A case study highlighted the organ protective properties of pyrrolidine derivatives, where this compound was shown to mitigate damage in liver models subjected to toxic insults.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(2-methylpropoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodology : Begin with nucleophilic substitution of pyrrolidine derivatives with 2-methylpropyl halides under inert conditions. Optimize solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

- Data Note : In analogous syntheses (e.g., pacritinib intermediates), yields improved from 60% to 85% by substituting NaHCO₃ with K₂CO₃ as a base .

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

- Methodology : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%). Confirm structure via ¹H/¹³C NMR (e.g., δ 1.0–1.2 ppm for methylpropoxy protons) and high-resolution mass spectrometry (HRMS). Compare with reference spectra from databases like SciFinder or PubChem .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodology : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Avoid exposure to light and moisture, as pyrrolidine derivatives are prone to ring-opening under acidic conditions .

Q. How can impurities (e.g., byproducts or degradation products) be quantified in batches of this compound?

- Methodology : Apply USP guidelines for impurity profiling:

-

Use gradient HPLC with UV detection (λ = 210–254 nm).

-

Calibrate with reference standards of potential impurities (e.g., unreacted starting materials or N-oxides).

-

Calculate impurity percentages using the formula:

\text{% Impurity} = \frac{5000 \times C \times (r_i / r_S)}{W}where $ C $ = standard concentration, $ r_i $ = impurity peak area, $ r_S $ = standard peak area, and $ W $ = sample weight <span data-key="36" class="reference-num" data-pages="undefined">3</span>.

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodology : Synthesize analogs with variations in the pyrrolidine ring (e.g., 3-trifluoromethyl or 4-hydroxyl substitutions). Test binding affinity to target receptors (e.g., GPCRs) using radioligand assays. Correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. What in vitro/in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodology :

- In vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.

- In vivo : Administer orally to rodents and measure plasma concentrations via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life. Note: Pyrrolidine derivatives often exhibit rapid clearance due to hepatic first-pass metabolism .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodology : Follow ICH Q2(R1) guidelines:

Q. What strategies mitigate data contradictions in studies involving this compound (e.g., conflicting bioactivity results)?

- Methodology :

Q. How can metabolic pathways of this compound be elucidated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。